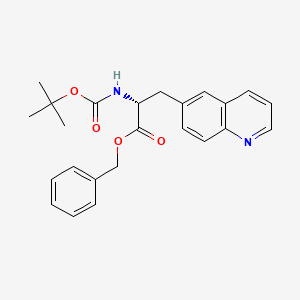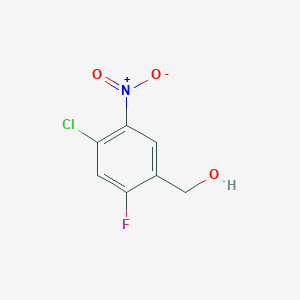
(4-Chloro-2-fluoro-5-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with a methanol group (-CH₂OH) as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and acetic anhydride.
Reduction to Alcohol: Finally, the formyl group is reduced to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (4-Chloro-2-fluoro-5-nitrobenzoic acid)
Reduction: (4-Chloro-2-fluoro-5-aminophenyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-2-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-fluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
- (4-Chloro-2-fluoro-5-nitrobenzaldehyde)
- (4-Chloro-2-fluoro-5-nitrobenzoic acid)
- (4-Chloro-2-fluoro-5-aminophenyl)methanol
Comparison:
(4-Chloro-2-fluoro-5-nitrobenzaldehyde): Contains an aldehyde group instead of a methanol group, making it more reactive in certain chemical reactions.
(4-Chloro-2-fluoro-5-nitrobenzoic acid): Contains a carboxylic acid group, which can participate in different types of reactions compared to the methanol group.
(4-Chloro-2-fluoro-5-aminophenyl)methanol: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is unique due to the combination of its substituents, which impart specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C7H5ClFNO3 |
|---|---|
Poids moléculaire |
205.57 g/mol |
Nom IUPAC |
(4-chloro-2-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
Clé InChI |
NSMQAGDVCYZVOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



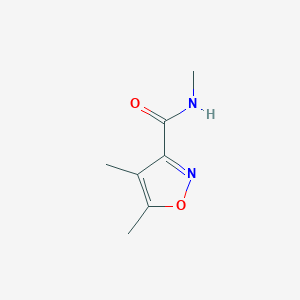
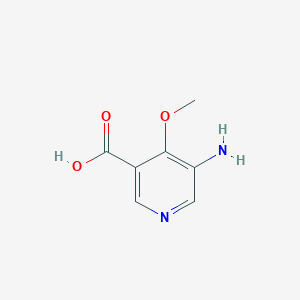
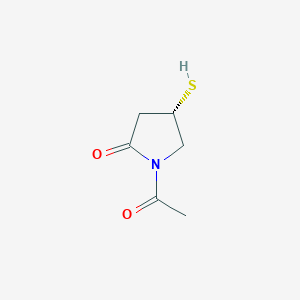


![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
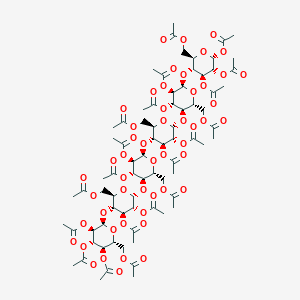
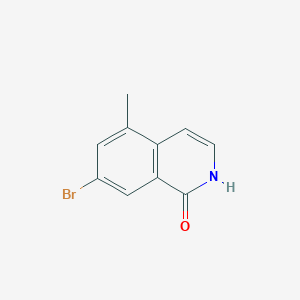
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

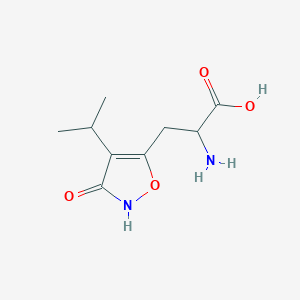
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
